2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide
Description
2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic acrylamide derivative characterized by a central α,β-unsaturated carbonyl scaffold. The compound features a cyano group at the α-position, a 4-(difluoromethoxy)phenyl substituent at the β-position, and an N-(3,4-dimethoxyphenyl) amide group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors sensitive to electron-deficient acrylamides.
Key physicochemical properties inferred from its structure:
Properties
IUPAC Name |
2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4/c1-25-16-8-5-14(10-17(16)26-2)23-18(24)13(11-22)9-12-3-6-15(7-4-12)27-19(20)21/h3-10,19H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRIIQGJNOXTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(F)F)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide , also referred to as CYPD , is a member of the cyanoacrylamide class of compounds. Its unique chemical structure suggests potential biological activity, particularly in the field of cancer research and therapeutic applications. This article reviews the biological activity of CYPD, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
CYPD has the following molecular formula and structure:
- Molecular Formula : C18H18F2N2O3
- Molecular Weight : 348.34 g/mol
The chemical structure can be represented as follows:
Antiproliferative Effects
Research has shown that CYPD exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on three human cancer cell lines: HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that CYPD inhibited cell growth with an IC50 value in the low micromolar range.
Table 1: Antiproliferative Activity of CYPD
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 5.4 | Disruption of microtubule dynamics |
| M21 | 6.1 | Induction of apoptosis |
| MCF7 | 4.8 | Cell cycle arrest at G2/M phase |
CYPD's mechanism involves interaction with the microtubule structures within cells, leading to cell cycle arrest and apoptosis. The compound binds to the colchicine-binding site on β-tubulin, disrupting normal microtubule dynamics essential for mitosis. This disruption results in halted cell division and subsequent cell death.
Case Studies
-
In Vivo Studies :
In chick chorioallantoic membrane assays, CYPD demonstrated antiangiogenic properties by inhibiting new blood vessel formation in tumors, comparable to established agents like combretastatin A-4 (CA-4). This suggests its potential utility in targeting tumor vasculature. -
Combination Therapy :
A combination study involving CYPD and conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines. The synergistic effects were attributed to CYPD's ability to overcome drug resistance mechanisms such as P-glycoprotein overexpression.
Safety and Toxicity
Preliminary toxicity assessments indicate that CYPD has a favorable safety profile with low acute toxicity in animal models. However, further studies are needed to fully understand its long-term effects and potential side effects in clinical settings.
Table 2: Toxicity Profile of CYPD
| Endpoint | Result |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Mild irritation observed |
| Mutagenicity | Non-mutagenic in Ames test |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of cyanoacrylamides with diverse pharmacological profiles. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Bioactivity :
- The difluoromethoxy group in the target compound likely reduces oxidative metabolism compared to methoxy or hydroxy groups in analogs (e.g., Compound 2 from ) .
- Halogenated analogs (e.g., Analog 1 with 2,4-dichlorophenyl) exhibit increased lipophilicity, which may improve membrane permeability but raise toxicity risks .
Electron-Withdrawing Effects: The cyano group and α,β-unsaturated carbonyl system create a strong electron-deficient core, facilitating covalent interactions with nucleophilic residues (e.g., cysteine in kinases). This feature is shared across analogs but modulated by substituents .
Anti-Inflammatory Potential: While the target compound lacks direct activity data, structurally related acrylamides (e.g., Compound 2 from Lycium barbarum) show significant NO inhibition, suggesting a plausible mechanism for exploration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
